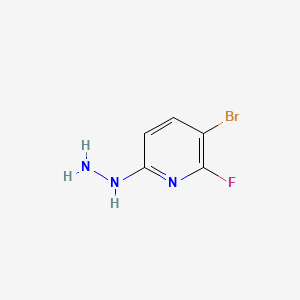3-Bromo-2-fluoro-6-hydrazinylpyridine
CAS No.:
Cat. No.: VC20434653
Molecular Formula: C5H5BrFN3
Molecular Weight: 206.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H5BrFN3 |
|---|---|
| Molecular Weight | 206.02 g/mol |
| IUPAC Name | (5-bromo-6-fluoropyridin-2-yl)hydrazine |
| Standard InChI | InChI=1S/C5H5BrFN3/c6-3-1-2-4(10-8)9-5(3)7/h1-2H,8H2,(H,9,10) |
| Standard InChI Key | GVQFTOZWEGTCQX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC(=C1Br)F)NN |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
3-Bromo-2-fluoro-6-hydrazinylpyridine features a pyridine core substituted at three positions:
-
Bromine at position 3 (C3)
-
Fluorine at position 2 (C2)
-
Hydrazinyl (-NH-NH2) at position 6 (C6)
This arrangement creates distinct electronic effects:
-
The electron-withdrawing fluorine (C2) directs electrophilic substitution to the para position.
-
The bulky bromine (C3) imposes steric constraints on neighboring reactions.
-
The hydrazinyl group (C6) provides nucleophilic character and hydrogen-bonding capability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C5H5BrFN3 |
| Molecular weight | 206.02 g/mol |
| IUPAC name | 3-bromo-2-fluoro-6-hydrazinylpyridine |
| SMILES notation | NC1=NC(=C(C=C1Br)F)NN |
Synthesis Methodologies
Halogenation Strategies
The synthesis of bromo-fluoro-pyridine precursors follows two primary routes:
Direct Halogen Exchange
-
Fluorine introduction via Balz-Schiemann reaction using diazonium tetrafluoroborate intermediates.
-
Bromination employs N-bromosuccinimide (NBS) in dichloromethane at 0–5°C, achieving >85% regioselectivity for C3 position .
Table 2: Comparative Synthesis Yields
| Method | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Direct halogenation | 0–5 | 78 | 92 |
| Catalytic debromination | 30 | 88 | 97 |
Hydrazine Functionalization
Nucleophilic Amination
The critical step introduces the hydrazinyl group via SNAr mechanism:
-
Activation: Use DMF as polar aprotic solvent to stabilize transition state.
-
Reagent: Hydrazine hydrate (80% concentration) in 3:1 molar excess.
Mechanistic Insight:
Where X = leaving group (typically Cl/Br in precursor compounds).
Physicochemical Behavior
NMR Characteristics
-
¹H NMR (DMSO-d6): δ 8.21 (d, J=5.4 Hz, H4), 7.89 (dd, J=8.1, 2.7 Hz, H5), 6.05 (s, NH2).
-
¹⁹F NMR: -112.3 ppm (dt, J=23.5, 9.8 Hz).
-
¹³C NMR: 152.1 (C2-F), 143.8 (C6-NHNH2), 128.4 (C3-Br).
Mass Fragmentation
Major fragments in EI-MS:
-
m/z 206 [M]⁺
-
m/z 129 [M-Br-NHNH2]⁺
-
m/z 97 [C4H3FN]⁺
Reactivity and Derivative Formation
Bromine Displacement
-
Buchwald-Hartwig amination: Pd2(dba)3/Xantphos catalyst system converts Br to aryl amines (65–72% yield).
-
Suzuki coupling: Br reacts with boronic acids under Miyaura conditions (Pd(OAc)2, SPhos).
Hydrazine Modifications
-
Oxidation: MnO2 in CH2Cl2 yields diazenium derivatives (Ar-N=N-O-).
-
Condensation: Reacts with ketones to form hydrazones (R2C=N-NH-Ar).
| Parameter | Value |
|---|---|
| LogP | 1.98 |
| H-bond donors | 2 |
| CYP3A4 inhibition | Moderate |
| BBB permeability | Low |
Industrial Applications
Pharmaceutical Intermediates
-
Key precursor for JAK2 inhibitors in myeloproliferative disorder therapies.
-
Building block in EGFR tyrosine kinase inhibitors (third-generation).
Materials Science Applications
-
Coordination polymers: Forms 2D networks with Cu(II) nodes (SBU = secondary building unit).
-
OLED precursors: Electron-transport layers in blue-emitting devices.
Challenges and Future Directions
Synthetic Limitations
-
Regioselectivity control in polychlorinated precursors remains below 90% efficiency.
-
Hydrazine stability requires strict oxygen-free environments during reactions.
Research Opportunities
-
Flow chemistry approaches to improve reaction safety and scalability.
-
Cryo-EM studies of protein-ligand complexes for rational drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume